An In-depth Technical Guide to 5-Chloro-2-nitrophenol: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 5-Chloro-2-nitrophenol: Chemical Properties, Structure, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 5-Chloro-2-nitrophenol (CAS No. 611-07-4). Designed for researchers, scientists, and professionals in drug development, this document consolidates key data into structured tables, details relevant experimental protocols, and visualizes important chemical pathways and workflows.
Chemical Identity and Properties
5-Chloro-2-nitrophenol is a substituted aromatic compound containing chloro, nitro, and hydroxyl functional groups. These groups contribute to its specific chemical reactivity and physical properties. It is often used as an intermediate in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[1]
Physicochemical Properties
The fundamental physicochemical properties of 5-Chloro-2-nitrophenol are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference |
| CAS Number | 611-07-4 | [2][3][4][5][6] |
| Molecular Formula | C₆H₄ClNO₃ | [2][3][4][5] |
| Molecular Weight | 173.55 g/mol | [2][3][4] |
| Appearance | Light yellow powder or oil | [3] |
| Melting Point | 36.5 - 41 °C | [7][8] |
| Boiling Point | 247.6 ± 20.0 °C (Predicted) | [8] |
| Density | 1.4914 - 1.6 g/cm³ (estimate) | [3][8] |
| Flash Point | 103.5 °C | [3][8] |
| Vapor Pressure | 0.0161 mmHg at 25°C | [8] |
| Refractive Index | 1.5810 - 1.627 (estimate) | [8] |
Solubility
Chemical Structure
The chemical structure of 5-Chloro-2-nitrophenol features a benzene ring substituted with a hydroxyl group at position 1, a nitro group at position 2, and a chlorine atom at position 5.
Synonyms: 2-Nitro-5-chlorophenol, 6-Nitro-3-chlorophenol[2][10]
Crystallographic Data
A crystal structure analysis of 5-Chloro-2-nitrophenol reveals that the asymmetric unit contains two independent molecules.[1] Intramolecular hydrogen bonds are formed between the hydroxyl and nitro groups.[1] The crystal system is triclinic, and the structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds and other contacts.[1]
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| a | 7.5390 (15) Å |
| b | 8.1640 (16) Å |
| c | 13.132 (3) Å |
| α | 94.75 (3)° |
| β | 96.48 (3)° |
| γ | 116.46 (3)° |
| Volume | 710.9 (2) ų |
| (Data from a single crystal X-ray diffraction study)[1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 5-Chloro-2-nitrophenol. Below is a summary of available spectral information.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H NMR | Not Specified | Data not explicitly found in searches, but spectra are available for similar compounds like 2-Chloro-5-nitrophenol.[11] |
| ¹³C NMR | Not Specified | Data not explicitly found in searches, but spectra are available for similar compounds like 2-Chloro-5-nitrophenol.[12] |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Technique | Key Peaks / Fragments (m/z) | Reference |
| IR Spectrum | A digitized spectrum is not available, but a scanned image can be found in the NIST Chemistry WebBook. | [13] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): 173. Key fragments: 143. | [3][4] |
Experimental Protocols
Synthesis of 5-Chloro-2-nitrophenol
A common method for the synthesis of 5-Chloro-2-nitrophenol involves the hydrolysis of 2,4-dichloronitrobenzene.[7]
Materials:
-
2,4-dichloronitrobenzene (192 g)
-
Dimethyl sulfoxide (DMSO) (220 g)
-
50% Sodium Hydroxide (NaOH) solution (160 g)
-
30% Hydrochloric acid (HCl) (122 g)
-
Water
Procedure:
-
Charge a reaction vessel with 192 g of 2,4-dichloronitrobenzene and 220 g of DMSO.
-
Add 160 g of 50% NaOH solution at 60°C over a period of 1 hour.
-
Stir the reaction mixture for 22 hours at 60°C.
-
Add 150 ml of water and allow the mixture to cool to 20°C with stirring.
-
Filter the resulting red sodium salt of 5-chloro-2-nitrophenol and wash it three times with 50 ml portions of water.
-
Add the moist salt to 122 g of 30% HCl to yield 5-chloro-2-nitrophenol as an oil.
-
Separate the oil and dry it under vacuum.
The expected yield is approximately 151.5 g (87% of the theoretical yield), with a melting point of 36.5°C.[7]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis and quantification of 5-Chloro-2-nitrophenol.
HPLC Method:
-
Principle: Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
-
Detector: Photodiode Array (PDA) or UV-Vis.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and filter through a 0.45 µm syringe filter before injection.
-
Mobile Phase Example (for a similar compound): A gradient of acetonitrile and water.[14]
GC Method:
-
Principle: Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
-
Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a solvent such as methylene chloride.
-
Typical Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, ramp to 280 °C.
-
Reactivity and Biological Activity
5-Chloro-2-nitrophenol is stable under normal storage conditions.[2] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]
Biodegradation
Research has shown that certain microorganisms can degrade 5-Chloro-2-nitrophenol. For example, the bacterium Cupriavidus sp. strain CNP-8 can utilize it as a carbon source.[14] The degradation involves a partial reductive pathway. The initial step is the reduction of the nitro group.[14]
Relevance in Drug Development
While 5-Chloro-2-nitrophenol itself is not typically a therapeutic agent, its derivatives and related compounds, such as 5-Chloro-2-nitroaniline, are important intermediates in the pharmaceutical industry.[15] For instance, 5-Chloro-2-nitroaniline has been used in the synthesis of potential cancer therapeutics and inhibitors of HIV-1 replication.[15] The reactivity of the functional groups on the 5-Chloro-2-nitrophenol scaffold makes it a versatile starting material for creating libraries of compounds for drug discovery.
Safety and Handling
5-Chloro-2-nitrophenol is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Precautionary Measures:
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]
-
In case of fire, suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[2] Thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[2]
This guide serves as a foundational resource for professionals working with 5-Chloro-2-nitrophenol. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 5-Chloro-2-nitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]
- 4. Phenol, 5-chloro-2-nitro- | C6H4ClNO3 | CID 11900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. prepchem.com [prepchem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2-Chloro-5-nitrophenol(619-10-3) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR spectrum [chemicalbook.com]
- 13. Phenol, 5-chloro-2-nitro- [webbook.nist.gov]
- 14. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]
- 15. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
